molecular formula C9H8N2O2S B1331137 2-(1,3-Benzothiazol-2-ylamino)acetic acid CAS No. 91192-36-8

2-(1,3-Benzothiazol-2-ylamino)acetic acid

Cat. No. B1331137
CAS RN: 91192-36-8
M. Wt: 208.24 g/mol
InChI Key: NQWYPNHFJRHOKO-UHFFFAOYSA-N
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Description

The compound "2-(1,3-Benzothiazol-2-ylamino)acetic acid" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound is characterized by the presence of an amino group attached to the benzothiazole moiety and an acetic acid group, which may confer unique chemical and physical properties as well as biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the thiazole ring followed by functionalization at various positions on the ring system. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the versatility of synthetic approaches to such compounds . Similarly, other derivatives have been synthesized by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles . These methods often involve the use of acetone and potassium carbonate as the reaction medium and base, respectively.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. X-ray crystallography has been used to unambiguously determine the stereochemical structure of related compounds . The presence of different functional groups, such as amino, thioester, or imino groups, can significantly affect the molecular conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions, including decarboxylation, which has been observed for benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride . The decarboxylation process is influenced by factors such as the formation of a planar zwitterion and the stabilization of the intermediate carbanion. Other chemical reactions include the formation of oxadiazoles by cyclodehydration and the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols via condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. For instance, the molecular mass characteristics of (2-benzothiazolon-3-yl)acetic acid-telechelic poly(ethylene oxides) were analyzed using MALDI-TOF mass spectrometry and size exclusion chromatography, revealing narrow molecular mass distributions and the degree of esterification . The presence of different substituents can also influence properties such as solubility, melting point, and reactivity. The antimicrobial activities of some benzothiazole derivatives have been investigated, showing significant levels of activity against various microorganisms .

Scientific Research Applications

Synthesis and Microbial Studies

2-(1,3-Benzothiazol-2-ylamino)acetic acid and related compounds have been used in the synthesis of new chemical derivatives with potential microbial applications. For instance, Patel and Agravat (2007) synthesized various benzothiazole derivatives and screened them for antibacterial and antifungal activities, indicating their potential in microbial studies (Patel & Agravat, 2007).

Corrosion Inhibition

This compound has applications in the field of corrosion inhibition. Hür et al. (2011) synthesized novel benzothiazole derivatives and investigated their effectiveness in protecting low carbon steel in acidic environments, demonstrating their potential as corrosion inhibitors (Hür et al., 2011).

Antimicrobial Activity

Further exploring its antimicrobial potential, Chavan and Pai (2007) investigated N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid, demonstrating good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).

Anticancer Activity

In the realm of cancer research, benzothiazole derivatives have shown promise. Havrylyuk et al. (2010) conducted antitumor screening of 4-thiazolidinones with a benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).

Anti-inflammatory Activity

2-(1,3-Benzothiazol-2-ylamino)acetic acid derivatives have also been explored for their anti-inflammatory properties. Rathi et al. (2013) synthesized a series of derivatives and evaluated their in-vitro anti-inflammatory activity, finding significant results in some cases (Rathi et al., 2013).

Safety And Hazards

The safety data sheet for acetic acid, a component of 2-(1,3-Benzothiazol-2-ylamino)acetic acid, indicates that it is flammable and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWYPNHFJRHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332605
Record name 2-(1,3-benzothiazol-2-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylamino)acetic acid

CAS RN

91192-36-8
Record name 2-(1,3-benzothiazol-2-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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